1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole
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Overview
Description
1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a benzimidazole core substituted with a benzyl group and a 2-chloro-3-pyridinyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-chloro-3-pyridinyl group: This step involves the nucleophilic substitution of the benzimidazole core with 2-chloro-3-pyridine, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Amines from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the benzyl group.
1-benzyl-2-(3-pyridinyl)-1H-benzimidazole: Lacks the chloro substituent on the pyridine ring.
1-benzyl-2-(2-chloro-4-pyridinyl)-1H-benzimidazole: Has the chloro substituent at a different position on the pyridine ring.
Uniqueness
1-benzyl-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is unique due to the specific combination of substituents on the benzimidazole core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-2-(2-chloropyridin-3-yl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c20-18-15(9-6-12-21-18)19-22-16-10-4-5-11-17(16)23(19)13-14-7-2-1-3-8-14/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUJXZPOLFTYRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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